![molecular formula C22H15Cl2N3O6 B12040756 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate CAS No. 328573-38-2](/img/structure/B12040756.png)
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C22H16N4O8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitrophenol with acetic anhydride to form 2-nitrophenoxyacetyl chloride. This intermediate is then reacted with hydrazine to produce 2-nitrophenoxyacetyl hydrazine. The final step involves the condensation of this intermediate with 4-formylphenyl 2,4-dichlorobenzoate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used but may include substituted benzoates or phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy and dichlorobenzoate groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-[(E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl]phenyl benzoate
- 2-((4-Nitrophenoxy)methyl)oxirane
Uniqueness
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate is unique due to the presence of both nitrophenoxy and dichlorobenzoate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
328573-38-2 |
|---|---|
Molecular Formula |
C22H15Cl2N3O6 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2N3O6/c23-15-7-10-17(18(24)11-15)22(29)33-16-8-5-14(6-9-16)12-25-26-21(28)13-32-20-4-2-1-3-19(20)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+ |
InChI Key |
BZUJADWLCZXLSN-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12040684.png)
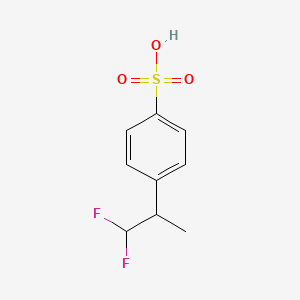
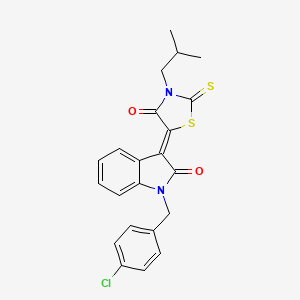

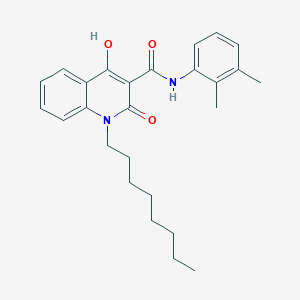
![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12040721.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12040725.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
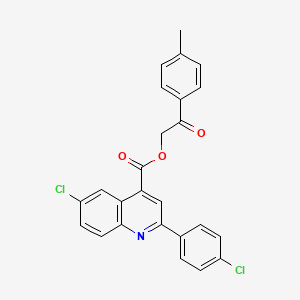
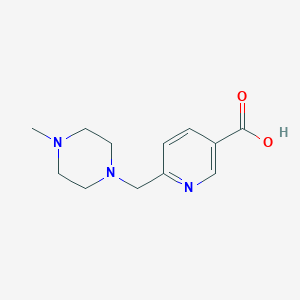
![2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B12040767.png)
